5-(5-Bromo-2-thienyl)-1,3-oxazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, “5-(5-Bromo-2-thienyl)-1,3-oxazole” suggests that this compound is an oxazole, which is a type of heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It often involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and any notable reactions it undergoes .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
- Summary of Application : “5-(5-Bromo-2-thienyl)-1,3-oxazole” is used in the growth and characterization of second- and third-order nonlinear optical chalcone derivatives . These materials are crucial in the modern digital world with optoelectronic devices due to their linear and nonlinear molecularity, which leads to reduced scattering and high polarizability .
- Methods of Application : The Z-scan method was used to measure the nonlinear refractive index of the material . The Slow Evaporation Solution Growth Technique was used to grow single crystals of the semi-organic compound . Powder X-ray diffraction was used to validate the structural parameter of the single crystal .
- Results or Outcomes : The resulting crystal’s crystalline perfection was evaluated using a high-resolution X-ray diffractometer . UV–Vis Spectroscopy and Photoluminescence spectroscopy were carried out to examine the eligibility of the material for optical application by estimating their corresponding optical parameters .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMDCXPLFCGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380057 | |
Record name | 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-thienyl)-1,3-oxazole | |
CAS RN |
321309-25-5 | |
Record name | 5-(5-Bromo-2-thienyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321309-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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